molecular formula C8H7Br2NO2 B12956245 2-Bromo-1-(5-bromo-2-methoxypyridin-3-yl)ethanone

2-Bromo-1-(5-bromo-2-methoxypyridin-3-yl)ethanone

Cat. No.: B12956245
M. Wt: 308.95 g/mol
InChI Key: DQHWEICAMZSDJM-UHFFFAOYSA-N
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Description

2-Bromo-1-(5-bromo-2-methoxypyridin-3-yl)ethanone is a chemical compound with the molecular formula C8H8Br2NO2 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(5-bromo-2-methoxypyridin-3-yl)ethanone typically involves the bromination of 1-(5-bromo-2-methoxypyridin-3-yl)ethanone. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the pyridine ring. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-(5-bromo-2-methoxypyridin-3-yl)ethanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or potassium thiocyanate can be used in substitution reactions, typically in the presence of a catalyst or under heating.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.

Scientific Research Applications

2-Bromo-1-(5-bromo-2-methoxypyridin-3-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme interactions and inhibition.

    Industry: The compound can be utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(5-bromo-2-methoxypyridin-3-yl)ethanone involves its interaction with molecular targets, such as enzymes or receptors. The bromine atoms and the methoxy group on the pyridine ring can participate in various binding interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    1-(5-Bromo-2-methoxypyridin-3-yl)ethanone: A closely related compound with similar reactivity and applications.

    5-Bromo-2-methoxypyridine: Another related compound used as a building block in organic synthesis.

Uniqueness: 2-Bromo-1-(5-bromo-2-methoxypyridin-3-yl)ethanone is unique due to the presence of two bromine atoms and a methoxy group on the pyridine ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C8H7Br2NO2

Molecular Weight

308.95 g/mol

IUPAC Name

2-bromo-1-(5-bromo-2-methoxypyridin-3-yl)ethanone

InChI

InChI=1S/C8H7Br2NO2/c1-13-8-6(7(12)3-9)2-5(10)4-11-8/h2,4H,3H2,1H3

InChI Key

DQHWEICAMZSDJM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=N1)Br)C(=O)CBr

Origin of Product

United States

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